Potassium bicyclo[2.1.1]hexan-1-yltrifluoroborate
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Overview
Description
Potassium trifluoro[(1r)-bicyclo[2.1.1]hexan-1-yl]boranuide is a chemical compound known for its unique structure and properties. It is a boron-containing compound with a bicyclic hexane ring, which makes it an interesting subject for research in various fields of chemistry and material science. The compound is often used in synthetic chemistry due to its reactivity and stability under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium trifluoro[(1r)-bicyclo[2.1.1]hexan-1-yl]boranuide typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition reaction, which allows the formation of the bicyclic hexane ring. This method is modular and can be adapted to create various derivatives of the compound . The reaction conditions often require the use of inert gases and low temperatures to maintain the stability of the compound .
Industrial Production Methods
Industrial production of potassium trifluoro[(1r)-bicyclo[2.1.1]hexan-1-yl]boranuide involves scaling up the synthetic routes used in laboratory settings. The process includes the use of specialized equipment to control reaction conditions such as temperature and pressure. The compound is typically stored under inert gas and at low temperatures to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(1r)-bicyclo[2.1.1]hexan-1-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: The compound is reactive in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[(1r)-bicyclo[2.1.1]hexan-1-yl]boranuide include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various boron-containing compounds, while reduction reactions can produce simpler hydrocarbons .
Scientific Research Applications
Potassium trifluoro[(1r)-bicyclo[2.1.1]hexan-1-yl]boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and their interactions with boron-containing compounds.
Medicine: Research is ongoing into the potential medicinal applications of the compound, including its use in drug development.
Mechanism of Action
The mechanism by which potassium trifluoro[(1r)-bicyclo[2.1.1]hexan-1-yl]boranuide exerts its effects involves its interaction with various molecular targets. The compound’s boron atom can form stable complexes with other molecules, influencing their reactivity and stability. The bicyclic hexane ring also contributes to the compound’s unique properties by providing a rigid and stable framework .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]borate: This compound has a similar structure but includes a methoxycarbonyl group, which affects its reactivity and applications.
Bicyclo[2.1.1]hexane derivatives: Various derivatives of bicyclo[2.1.1]hexane are used in research and industry, each with unique properties and applications.
Uniqueness
Potassium trifluoro[(1r)-bicyclo[2.1.1]hexan-1-yl]boranuide is unique due to its combination of a boron atom and a bicyclic hexane ring. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C6H9BF3K |
---|---|
Molecular Weight |
188.04 g/mol |
IUPAC Name |
potassium;1-bicyclo[2.1.1]hexanyl(trifluoro)boranuide |
InChI |
InChI=1S/C6H9BF3.K/c8-7(9,10)6-2-1-5(3-6)4-6;/h5H,1-4H2;/q-1;+1 |
InChI Key |
XCDPCPWSHHVMQF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CCC(C1)C2)(F)(F)F.[K+] |
Origin of Product |
United States |
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